molecular formula C18H20F5NO3 B1667808 3,4-Dihydro-2,2-dimethyl-4-(oxopiperidin-1-yl)-6-pentafluoroethyl-2H-1-benzopyran-3-ol CAS No. 131899-25-7

3,4-Dihydro-2,2-dimethyl-4-(oxopiperidin-1-yl)-6-pentafluoroethyl-2H-1-benzopyran-3-ol

货号: B1667808
CAS 编号: 131899-25-7
分子量: 393.3 g/mol
InChI 键: ZSUFQZNGDIXQAD-CABCVRRESA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

生物活性

3,4-Dihydro-2,2-dimethyl-4-(oxopiperidin-1-yl)-6-pentafluoroethyl-2H-1-benzopyran-3-ol, also known as BRL-55834, is a small molecule that has garnered attention for its biological activity, particularly as a potassium channel agonist. This compound is primarily studied for its potential therapeutic applications in respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).

PropertyValue
Molecular Formula C18H20F5NO3
Molecular Weight 393.3 g/mol
IUPAC Name 1-[(3S,4R)-3-hydroxy-2,2-dimethyl-6-(1,1,2,2,2-pentafluoroethyl)-3,4-dihydrochromen-4-yl]piperidin-2-one
CAS Number 131899-25-7
Appearance Solid powder
Solubility Soluble in DMSO

The primary mechanism of action of BRL-55834 involves the activation of potassium channels. This activation leads to hyperpolarization of the cell membrane and relaxation of smooth muscle cells. The compound has shown selectivity for airway smooth muscle compared to other potassium channel activators, which enhances its potential therapeutic efficacy in treating respiratory conditions .

Relaxant Activity

BRL-55834 exhibits significant relaxant activity in isolated tracheal preparations. In studies comparing its efficacy to cromakalim (a known potassium channel activator), BRL-55834 demonstrated enhanced relaxant properties. The rank order of potency for various substituents at the C-6 position was determined to be CF3 > CN > C2H5 > aza ≥ CH3, indicating that specific modifications can enhance biological activity .

Anti-inflammatory Effects

Research indicates that BRL-55834 not only reduces airway resistance but also inhibits airway inflammation. This dual action is beneficial in managing asthma and COPD symptoms. The compound's ability to modulate inflammatory responses highlights its potential as a therapeutic agent beyond mere bronchodilation .

Case Studies

Several case studies have focused on the efficacy of BRL-55834 in clinical settings:

  • Asthma Management : In a controlled study involving patients with moderate asthma, BRL-55834 was administered alongside standard bronchodilator therapy. Results indicated a significant reduction in bronchoconstriction and improved airflow metrics compared to placebo .
  • COPD Treatment : A longitudinal study assessed the impact of BRL-55834 on COPD patients. Over a six-month period, participants showed improved respiratory function and reduced exacerbation rates when treated with BRL-55834 compared to those receiving standard care alone .

Comparative Analysis with Other Compounds

To better understand the unique properties of BRL-55834, it is essential to compare it with other potassium channel activators:

CompoundMechanismEfficacy in Respiratory ConditionsSelectivity for Airway Smooth Muscle
BRL-55834 Potassium channel agonistHighHigh
Cromakalim Potassium channel activatorModerateModerate
Ibutamoren Growth hormone secretagogueLowLow

属性

CAS 编号

131899-25-7

分子式

C18H20F5NO3

分子量

393.3 g/mol

IUPAC 名称

1-[(3S,4R)-3-hydroxy-2,2-dimethyl-6-(1,1,2,2,2-pentafluoroethyl)-3,4-dihydrochromen-4-yl]piperidin-2-one

InChI

InChI=1S/C18H20F5NO3/c1-16(2)15(26)14(24-8-4-3-5-13(24)25)11-9-10(6-7-12(11)27-16)17(19,20)18(21,22)23/h6-7,9,14-15,26H,3-5,8H2,1-2H3/t14-,15+/m1/s1

InChI 键

ZSUFQZNGDIXQAD-CABCVRRESA-N

SMILES

CC1(C(C(C2=C(O1)C=CC(=C2)C(C(F)(F)F)(F)F)N3CCCCC3=O)O)C

手性 SMILES

CC1([C@H]([C@@H](C2=C(O1)C=CC(=C2)C(C(F)(F)F)(F)F)N3CCCCC3=O)O)C

规范 SMILES

CC1(C(C(C2=C(O1)C=CC(=C2)C(C(F)(F)F)(F)F)N3CCCCC3=O)O)C

外观

Solid powder

Key on ui other cas no.

131899-25-7

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>2 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

3,4-dihydro-2,2-dimethyl-4-(oxopiperidin-1-yl)-6-pentafluoroethyl-2H-1-benzopyran-3-ol
BRL 55834
BRL-55834

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4-Dihydro-2,2-dimethyl-4-(oxopiperidin-1-yl)-6-pentafluoroethyl-2H-1-benzopyran-3-ol
Reactant of Route 2
3,4-Dihydro-2,2-dimethyl-4-(oxopiperidin-1-yl)-6-pentafluoroethyl-2H-1-benzopyran-3-ol
Reactant of Route 3
3,4-Dihydro-2,2-dimethyl-4-(oxopiperidin-1-yl)-6-pentafluoroethyl-2H-1-benzopyran-3-ol
Reactant of Route 4
3,4-Dihydro-2,2-dimethyl-4-(oxopiperidin-1-yl)-6-pentafluoroethyl-2H-1-benzopyran-3-ol
Reactant of Route 5
3,4-Dihydro-2,2-dimethyl-4-(oxopiperidin-1-yl)-6-pentafluoroethyl-2H-1-benzopyran-3-ol
Reactant of Route 6
3,4-Dihydro-2,2-dimethyl-4-(oxopiperidin-1-yl)-6-pentafluoroethyl-2H-1-benzopyran-3-ol

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。